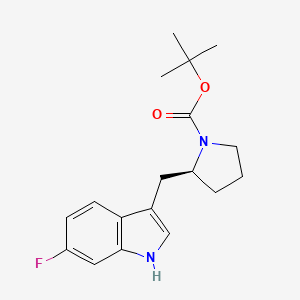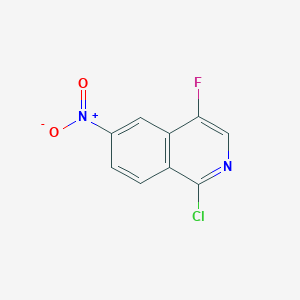
1-Chloro-4-fluoro-6-nitroisoquinoline
Descripción general
Descripción
1-Chloro-4-fluoro-6-nitroisoquinoline is a useful research compound. Its molecular formula is C9H4ClFN2O2 and its molecular weight is 226.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-fluoro-6-nitroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-fluoro-6-nitroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Effects in Cancer Cells : Fluorine and chlorine substituted derivatives of indenoisoquinolines, which are structurally related to 1-Chloro-4-fluoro-6-nitroisoquinoline, have shown antiproliferative effects on cancer cells. These compounds retain their effectiveness while minimizing safety risks, indicating their potential in cancer therapy (Beck et al., 2015).
Potential as Antineoplastic Agents : Certain derivatives like 1-Chloromethyl-5-nitroisoquinoline exhibit potential as antineoplastic agents. They work by reversing electron transfer reactions in the isoquinoline series, which could be beneficial in cancer treatment (Vanelle et al., 1994).
Use in Detecting Hypoxia in Tumor Models : The selective conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions could be used for detecting hypoxia in tumor models. This application could also extend to profiling one-electron reductases in cell culture and biopsy samples (Rajapakse et al., 2013).
Antibacterial Properties : Novel derivatives of 7-haloanilino-8-nitrofluoroquinolones, which are structurally similar to 1-Chloro-4-fluoro-6-nitroisoquinoline, have shown promising antibacterial properties against both standard and resistant gram-positive strains. Especially, certain chloro and fluoro aniline derivatives are effective against resistant strains of Staphylococcus aureus (Al-Hiari et al., 2011).
Synthesis of Antimalarial Drugs : The synthesis of antimalarial drugs like 5-fluoroprimaquine involves intermediates structurally related to 1-Chloro-4-fluoro-6-nitroisoquinoline. These intermediates are crucial for the development of effective antimalarial therapies (O’Neill et al., 1998).
Catalysts in Chemical Synthesis : Isoquinoline derivatives, including novel compounds synthesized using 1-chloro-5-nitroisoquinoline, have been explored as acyl transfer catalysts. These catalysts can play a significant role in various chemical synthesis processes (Chen Pei-ran, 2008).
Topoisomerase I Inhibitors in Cancer Therapy : Chlorinated and fluorinated 7-azaindenoisoquinolines, closely related to 1-Chloro-4-fluoro-6-nitroisoquinoline, have shown high topoisomerase I inhibitory activities and potent cytotoxicities in human cancer cell cultures. This highlights their potential application in cancer therapy (Elsayed et al., 2017).
Propiedades
IUPAC Name |
1-chloro-4-fluoro-6-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-6-2-1-5(13(14)15)3-7(6)8(11)4-12-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZXAVNJIULHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-fluoro-6-nitroisoquinoline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B8131659.png)
![5'-(Methylthio)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8131669.png)
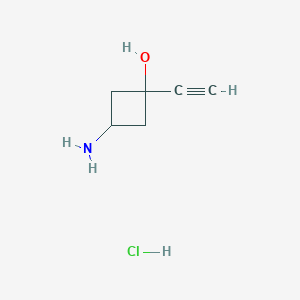
![Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate](/img/structure/B8131677.png)
![5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8131682.png)
![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B8131687.png)

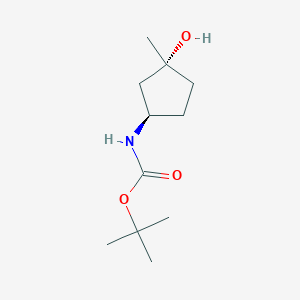
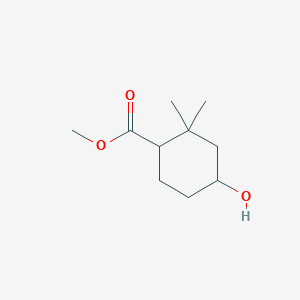
![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B8131723.png)
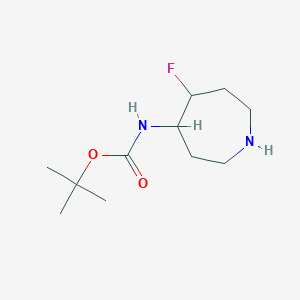

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8131736.png)
